{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine
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Overview
Description
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine is a heterocyclic compound with a molecular formula of C6H8N4O and a molecular weight of 152.15 g/mol . This compound is part of the fused pyrimidine family, which has garnered significant interest due to its diverse biological potential . The structure of this compound includes a furo[3,4-d]pyrimidine core fused with a hydrazine moiety, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that control cell growth, differentiation, and metabolism . This inhibition is particularly significant in cancer treatment, where uncontrolled cell proliferation is a hallmark .
Comparison with Similar Compounds
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine is compared with other fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline . These compounds share similar biological activities but differ in their specific molecular interactions and efficacy. For example, pyrazolo[3,4-d]pyrimidine is another potent protein kinase inhibitor but may have different selectivity and potency profiles .
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
These compounds are structurally related and often studied for their potential in medicinal chemistry and drug development .
Properties
Molecular Formula |
C6H8N4O |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5,7-dihydrofuro[3,4-d]pyrimidin-2-ylhydrazine |
InChI |
InChI=1S/C6H8N4O/c7-10-6-8-1-4-2-11-3-5(4)9-6/h1H,2-3,7H2,(H,8,9,10) |
InChI Key |
GDTAFXWMMNFGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2CO1)NN |
Origin of Product |
United States |
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